molecular formula C9H10N2S2 B5640170 5-(Dimethylamino)benzo[d]thiazole-2(3H)-thione

5-(Dimethylamino)benzo[d]thiazole-2(3H)-thione

Cat. No.: B5640170
M. Wt: 210.3 g/mol
InChI Key: MRNIVPAGSZPGDS-UHFFFAOYSA-N
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Description

5-(Dimethylamino)benzo[d]thiazole-2(3H)-thione is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)benzo[d]thiazole-2(3H)-thione typically involves the reaction of 2-aminobenzothiazole with dimethylamine. One common method is the condensation reaction where 2-aminobenzothiazole is treated with dimethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions . Another approach involves the use of microwave irradiation to accelerate the reaction, providing a more efficient and environmentally friendly synthesis route .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors has also been explored to enhance production efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)benzo[d]thiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

5-(Dimethylamino)benzo[d]thiazole-2(3H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)benzo[d]thiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of 5-(Dimethylamino)benzo[d]thiazole-2(3H)-thione.

    Benzothiazole: The parent compound with a simpler structure.

    2-Methylbenzothiazole: A derivative with a methyl group at the 2-position.

Uniqueness

This compound is unique due to the presence of the dimethylamino group, which enhances its reactivity and potential biological activity compared to other benzothiazole derivatives .

Properties

IUPAC Name

5-(dimethylamino)-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S2/c1-11(2)6-3-4-8-7(5-6)10-9(12)13-8/h3-5H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNIVPAGSZPGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)SC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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